Product packaging for C21H23BrFN3O4(Cat. No.:)

C21H23BrFN3O4

Cat. No.: B12622109
M. Wt: 480.3 g/mol
InChI Key: KGYFGMKDQWHTQI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, with the molecular formula C21H23BrFN3O4 and a molecular weight of 468.32 g/mol, is characterized as Moxifloxacin EP Impurity E in its Hydrobromide Salt form, also known as 8-Hydroxy Moxifloxacin Hydrobromide . It is a well-characterized pharmaceutical reference standard essential for analytical research and development. This compound is primarily used to ensure the quality, safety, and efficacy of the broad-spectrum antibiotic Moxifloxacin . Researchers rely on this high-purity impurity standard for activities such as method development, validation, and stability studies in compliance with stringent regulatory standards from pharmacopoeias like the USP and EP . Its application is critical in supporting filings for Abbreviated New Drug Applications (ANDA) and in the commercial manufacturing process of Moxifloxacin . This product is supplied with a comprehensive Structure Elucidation Report (SER) to guarantee its identity and purity for all analytical applications. This material is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23BrFN3O4 B12622109 C21H23BrFN3O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23BrFN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

N-[(2S)-1-(4-bromo-2-fluoroanilino)-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C21H23BrFN3O4/c1-12(20(27)25-17-5-4-15(22)10-16(17)23)24-21(28)26-7-6-13-8-18(29-2)19(30-3)9-14(13)11-26/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,24,28)(H,25,27)/t12-/m0/s1

InChI Key

KGYFGMKDQWHTQI-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Approaches for C21h23brfn3o4

Retrosynthetic Analysis of C21H23BrFN3O4

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process is crucial for designing a logical and efficient synthetic route.

Identification of Key Disconnections and Precursor Fragments

Given the molecular formula this compound, a plausible core structure would likely involve a complex heterocyclic system, given the presence of three nitrogen atoms and four oxygen atoms. The formula also indicates a significant degree of unsaturation, suggesting the presence of aromatic rings. The bromo- and fluoro-substituents are key functional groups to be introduced.

A logical retrosynthetic approach would begin by disconnecting the more complex functionalities to simplify the core structure. Key disconnections for a hypothetical structure of this compound could include:

C-N bond disconnection: Breaking the bonds forming the heterocyclic rings to reveal simpler amine and carbonyl precursors.

C-Br and C-F bond disconnection: These halogen atoms could be introduced via electrophilic or nucleophilic substitution reactions on an advanced intermediate.

Disconnection of side chains: Any alkyl or aryl side chains could be attached via well-established cross-coupling reactions like the Suzuki or Stille coupling. organic-chemistry.org

This process of disconnection leads to a set of precursor fragments that are simpler and more readily synthesized or commercially available. For instance, a substituted quinoline (B57606) or a similar nitrogen-containing heterocycle could be a key intermediate. ub.edu

Algorithmic Frameworks for Synthetic Route Generation

Modern synthetic chemistry increasingly relies on algorithmic frameworks to navigate the vast chemical space and identify optimal synthetic routes. yale.edu These frameworks, often part of Computer-Aided Synthesis Planning (CASP) tools, utilize various computational strategies. wikipedia.orggwu.edu

One common approach is based on a graph-based representation of chemical reactions. In this model, molecules are nodes, and reactions are edges connecting them. The challenge of finding a synthetic route is then transformed into a search problem on this vast reaction network. nih.gov Algorithms like Depth-First Proof Number (DFPN) search can be employed to explore this network efficiently. nih.gov

Computational Tools for Predictive Retrosynthesis

Several computational tools have been developed to automate the process of retrosynthetic analysis. wikipedia.org These tools can be broadly categorized into rule-based systems and machine learning-based systems.

Rule-based systems rely on a vast, manually curated library of chemical reactions and transforms. nih.gov When a target molecule is provided, the system searches its database for reactions that could form the key bonds in the molecule and proposes the corresponding precursors.

Machine learning-based tools , such as those utilizing neural networks, have shown great promise in recent years. gwu.edunih.gov These tools learn the patterns of chemical transformations from large datasets of reactions and can predict plausible retrosynthetic disconnections for novel molecules. engineering.org.cn Some prominent examples of such tools include:

Tool NameUnderlying TechnologyKey Features
ASKCOS Open-source suite with multiple modulesIncludes tools for retrosynthesis prediction, reaction outcome prediction, and molecular property prediction. wikipedia.org
ChemAIRS Commercial software suiteOffers retrosynthesis planning, synthetic accessibility scoring, and process chemistry functions. wikipedia.org
AiZynthFinder Open-source retrosynthetic planning toolCan be trained on user-provided datasets, allowing for customization. wikipedia.org
Reaxys Retrosynthesis Integrated into the Reaxys databaseUtilizes a combination of rule-based and machine learning approaches to predict synthetic routes with high accuracy. gwu.edu

These computational tools can significantly accelerate the process of designing a synthetic route for a complex molecule like this compound by proposing multiple viable pathways for consideration by synthetic chemists. gwu.edu

Development of Synthetic Routes for this compound

Once a retrosynthetic analysis has been performed, the next step is to develop a forward synthetic route. This can be achieved through conventional batch synthesis or more modern continuous flow chemistry approaches.

Conventional Batch Synthesis Strategies

Batch synthesis is the traditional method of chemical production where reactants are loaded into a reactor, the reaction is allowed to proceed, and the products are then isolated and purified. ub.edu The synthesis of complex heterocyclic compounds often involves multi-step sequences. researchgate.netkit.edu

A hypothetical batch synthesis for this compound could involve the following key steps, based on the precursor fragments identified during retrosynthesis:

StepReaction TypeReactantsReagents and ConditionsProduct
1 Condensation Reaction A substituted aniline (B41778) and a dicarbonyl compoundAcid or base catalysis, heatingA core heterocyclic intermediate (e.g., a quinoline derivative)
2 Halogenation The heterocyclic intermediateN-Bromosuccinimide (NBS) for bromination, Selectfluor for fluorinationBromo- and fluoro-substituted heterocyclic intermediate
3 Side Chain Attachment The halogenated intermediate and a suitable boronic acid or organotin compoundPalladium catalyst (e.g., Pd(PPh3)4), base, solventAdvanced intermediate with the desired side chain
4 Final Cyclization/Modification The advanced intermediateSpecific reagents to form the final ring systems or modify existing functional groupsThis compound

This multi-step synthesis would require careful optimization of reaction conditions at each stage to maximize yield and purity. Purification of intermediates after each step would likely be necessary.

Continuous Flow Chemistry Approaches for this compound Production

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. osti.govacs.orgaurigeneservices.com In a flow system, reactants are continuously pumped through a reactor, and the product is collected at the outlet. scielo.br

Many of the reactions in a batch synthesis can be adapted to a continuous flow setup. rsc.orgvapourtec.com For the synthesis of this compound, several steps could benefit from flow chemistry:

Hazardous Reactions: Reactions involving hazardous reagents or intermediates can be performed more safely in a flow reactor due to the small reaction volume at any given time.

Photochemical and Electrochemical Reactions: Flow reactors provide better light penetration for photochemical reactions and more efficient electrode surface area for electrochemical reactions. rsc.org

High-Throughput Optimization: The conditions for each reaction step can be rapidly optimized in a flow system by varying parameters such as temperature, pressure, and residence time.

The table below compares a hypothetical bromination step in batch versus a continuous flow system:

ParameterConventional Batch SynthesisContinuous Flow Chemistry
Reactor Round-bottom flaskMicroreactor or packed-bed reactor
Mixing Mechanical or magnetic stirringEfficient mixing due to small channel dimensions
Heat Transfer Slower, potential for hotspotsRapid and efficient, precise temperature control
Safety Higher risk with large volumes of hazardous reagentsLower risk due to small reaction volume
Scalability Often requires re-optimizationScaled by running the system for a longer time ("scaling out")
Productivity Dependent on batch size and cycle timeCan be very high for optimized processes

By integrating multiple reaction steps into a "telescoped" continuous flow system, it is possible to synthesize complex molecules like this compound in a more efficient, safer, and scalable manner. acs.org

Reactor Design and Optimization for this compound Synthesis

The design and optimization of reactors are crucial for the successful and efficient synthesis of complex pharmaceutical compounds like Ubrogepant. The choice of reactor technology directly impacts reaction efficiency, temperature control, mixing, and scalability. polimi.itresearchgate.net For the multi-step synthesis of Ubrogepant, which involves both enzymatic and traditional chemical transformations under varied conditions, a combination of reactor types is typically employed.

Batch Reactors: Conventional stirred-tank reactors are suitable for many of the individual steps in the Ubrogepant synthesis, particularly those with long reaction times or those requiring the handling of solids. For instance, the initial steps involving the preparation of the aminopiperidinone fragment, such as alkylation and hydrogenative debromination, can be effectively carried out in batch reactors. chemicalbook.com Optimization in this context involves controlling parameters like agitation speed for efficient mixing, and jacket temperature for precise thermal management, which is critical for minimizing side-product formation. vurup.sk

Continuous Flow Reactors (Packed Bed Reactors): The key enzymatic step, a dynamic kinetic resolution using a transaminase, is an ideal candidate for implementation in a continuous flow system. researchgate.net Specifically, a packed bed reactor (PBR) containing the immobilized enzyme offers significant advantages over a batch process. researchgate.netsyrris.jp

Table 1: Reactor Optimization Parameters for Key Synthesis Types

Parameter Batch Reactor Optimization Packed Bed Reactor (Flow) Optimization
Temperature Control Jacket fluid temperature, internal cooling/heating coils Precise thermal jackets, high surface-area-to-volume ratio allows for superior heat dissipation
Mixing Impeller design and speed (RPM) Static mixers, inherent mixing in packed bed
Residence Time Reaction duration in the vessel Flow rate and reactor volume
Catalyst Handling Slurry or dissolved catalyst, requires downstream filtration Immobilized catalyst in a fixed bed, simplifies product separation

| Scalability | Increasing vessel size (sizing up), which can introduce heat/mass transfer issues | Running multiple reactors in parallel (numbering up) or extending operational time |

Optimizing these reactor systems ensures consistent product quality and high yield. For the enzymatic transamination step, a flow process using a packed bed reactor allows for enhanced enzyme stability, simplified separation of the product from the biocatalyst, and improved reaction efficiency. researchgate.net

Integration of Multi-step Processes in Flow Systems

Flow chemistry enables the integration of multiple reaction steps into a single, continuous sequence, which can dramatically improve efficiency and reduce manual handling and purification needs between steps. syrris.jp While the complete synthesis of Ubrogepant has been demonstrated on a large scale using a convergent batch approach, several of its key transformations are well-suited for a flow chemistry paradigm. thieme-connect.comnewdrugapprovals.org

A hypothetical integrated flow process for a segment of the Ubrogepant synthesis could involve:

N-Trifluoroethylation: Pumping the piperidinone intermediate and the trifluoroethylating agent through a heated flow reactor to achieve monoalkylation. chemicalbook.com

Deprotection: The output stream could then be mixed with an acid (e.g., HCl in MTBE) in a subsequent reactor module to remove the Boc protecting group. thieme-connect.com

In-line Extraction/Purification: The resulting stream could pass through a liquid-liquid separator or a catch-and-release column to isolate the desired amine fragment from byproducts and excess reagents before the final coupling step. syrris.jp

Green Chemistry Principles in Flow Synthesis of this compound

The synthesis of Ubrogepant incorporates several principles of green chemistry, aiming to create a more sustainable and environmentally benign manufacturing process. researchgate.netyale.educonsensus.app The application of these principles is evident in multiple stages of the synthesis.

Catalysis over Stoichiometric Reagents: The most prominent example is the use of a highly engineered transaminase enzyme (ATA-426) for the asymmetric synthesis of the piperidinone core. thieme-connect.comthieme-connect.com This biocatalytic approach is superior to using stoichiometric chiral reagents, as it operates under mild conditions (ambient temperature and pressure), uses water as a solvent, and generates less waste. yale.eduacs.org Similarly, a catalytic amount of a novel phase-transfer catalyst is used for the asymmetric spirocyclization, avoiding large quantities of chiral auxiliaries. acs.orgnewdrugapprovals.org

Atom Economy: The convergent synthesis strategy, culminating in a final amide bond formation, is designed to maximize the incorporation of the atoms from the key fragments into the final product. chemicalbook.comacs.org The final coupling step proceeds with high efficiency, minimizing waste. chemicalbook.com

Reduction of Derivatives: The use of an enzyme in the dynamic kinetic resolution is highly specific, targeting one part of the molecule while leaving others untouched. acs.org This high selectivity can reduce the need for extensive use of protecting and deprotecting groups, which add steps and generate waste. yale.edu

Safer Solvents and Auxiliaries: While organic solvents are still necessary, process development has focused on optimizing their use and selecting less hazardous options where possible. skpharmteco.comnews-medical.net The enzymatic step's use of water as a primary solvent is a significant green advantage. thieme-connect.com

Table 2: Application of Green Chemistry Principles in Ubrogepant Synthesis

Green Chemistry Principle Application in Ubrogepant Synthesis Reference
1. Prevention Designing efficient steps to minimize byproduct formation. yale.edu
2. Atom Economy Convergent synthesis with a high-yield final amide coupling. chemicalbook.comacs.org
3. Less Hazardous Syntheses Use of biocatalysis under mild conditions to avoid harsh reagents. thieme-connect.comskpharmteco.com
9. Catalysis Engineered transaminase and a phase-transfer catalyst are used instead of stoichiometric reagents. acs.orgthieme-connect.comacs.org

| 8. Reduce Derivatives | High specificity of the enzyme reduces the need for some protection/deprotection steps. | chemicalbook.comacs.org |

Novel Synthetic Transformations Applicable to this compound Scaffolds

The construction of the complex Ubrogepant scaffold relies on several innovative synthetic transformations that were key to achieving the desired structure and stereochemistry on a large scale. researchgate.netacs.org

Two transformations are particularly noteworthy:

Enzyme-Mediated Dynamic Kinetic Transamination: To create the chiral aminopiperidinone fragment, researchers at Merck developed a process that uses an engineered transaminase enzyme. thieme-connect.com This reaction starts with a keto ester and simultaneously sets two stereocenters (at C-4 and C-5) with exceptional diastereoselectivity (dr > 60:1). chemicalbook.com This process is a dynamic kinetic resolution, meaning the enzyme selectively aminates one isomer of the starting material while an in-situ epimerization process continuously converts the undesired isomer back into the reactive form, allowing for a theoretical yield far exceeding 50%. chemicalbook.comthieme-connect.com

Asymmetric Phase-Transfer-Catalyzed Spirocyclization: The second key fragment, a spirocyclic carboxylic acid, features a challenging chiral quaternary center. thieme-connect.com This was constructed using a novel, doubly quaternized phase-transfer catalyst to mediate an intramolecular cyclization. This method provided the desired spiro-intermediate with high optical purity upon isolation. acs.orgnewdrugapprovals.org

These novel methods replaced earlier, less efficient synthetic routes and were crucial for the development of a practical and scalable manufacturing process. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) is critical in medicinal chemistry, and the synthesis of Ubrogepant is a masterclass in stereoselective control. The molecule has multiple stereocenters, and achieving the correct configuration is essential for its biological activity. acs.org

The stereochemistry of the aminopiperidinone fragment is established through a two-stage process:

Enzymatic Resolution: As mentioned, an engineered transaminase (ATA-426, developed in collaboration with Codexis) sets the stereocenters at C-4 and C-5 in a syn arrangement with a diastereomeric ratio greater than 60:1. thieme-connect.com The initial product has a mix of configurations at the C-2 position (approx. 1.2:1 dr). chemicalbook.com

Crystallization-Induced Diastereomeric Transformation: The final stereocenter at the easily epimerizable C-2 position is set in a subsequent step. After removing the Boc protecting group, the resulting amine salt is subjected to epimerization mediated by 5-nitro-2-hydroxybenzaldehyde. chemicalbook.com This process allows the mixture to equilibrate, and the desired single diastereomer crystallizes out of solution, driving the equilibrium towards the formation of the correct product. chemicalbook.comacs.org This elegant technique provides the final fragment as a single, pure diastereomer. chemicalbook.com

The stereocenter in the spirocyclic acid fragment is established via the asymmetric phase-transfer-catalyzed cyclization, yielding optically pure material upon isolation. newdrugapprovals.org

Table 3: Methods for Stereocontrol in Ubrogepant Synthesis

Fragment Stereocenter(s) Method of Control Stereochemical Outcome Reference
Aminopiperidinone C-4 and C-5 Enzyme-mediated dynamic kinetic transamination >60:1 syn:anti diastereomeric ratio chemicalbook.comthieme-connect.com
Aminopiperidinone C-2 Crystallization-induced diastereomeric transformation Single diastereomer isolated chemicalbook.comacs.org

Optimization of Synthetic Pathways for this compound

Yield Enhancement and Side Product Minimization

Throughout the development of the Ubrogepant synthesis, significant effort was dedicated to optimizing reaction conditions to maximize yield and minimize the formation of impurities. thieme-connect.comfda.gov

Key areas of optimization include:

N-Alkylation Step: The N-trifluoroethylation of the piperidinone intermediate was optimized to favor the desired monoalkylated product. Unoptimized conditions could lead to significant amounts of unreacted starting material and a dialkylated side product. thieme-connect.comthieme-connect.com By carefully controlling the reaction conditions, the formation of these impurities was kept to a minimum (e.g., 6% dialkylated product). thieme-connect.com

Purification Strategies: Instead of relying solely on chromatography, which is often inefficient at large scales, chemists developed purification strategies based on crystallization. For example, after the N-alkylation and subsequent Boc deprotection, the desired amine product was isolated as a 4-nitrobenzoic acid salt. This crystallization process effectively removed the major impurities, allowing the desired intermediate to be recovered in 96% yield as a 4:1 diastereomeric mixture (prior to the final epimerization). chemicalbook.comthieme-connect.com

Final Coupling and Isolation: The final amide bond formation between the two key fragments, mediated by EDC, proceeds in high yield. The resulting Ubrogepant product is isolated directly from the reaction mixture as a trihydrate in 97% yield over the final two steps. chemicalbook.comnewdrugapprovals.org This direct isolation of the final product in high purity is a hallmark of a well-optimized process.

Table 4: Reported Yields for Key Optimized Steps in Ubrogepant Synthesis

Synthetic Step Product Reported Yield Reference
Boc Deprotection & Salt Formation Amine fragment F (as a salt) 96% thieme-connect.com
Final Amide Coupling & Isolation Ubrogepant Trihydrate 95-97% chemicalbook.comnewdrugapprovals.org

Impurity Profiling and Control in this compound Synthesis

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. For Ubrogepant, a comprehensive impurity profiling strategy is essential, encompassing process-related impurities, degradation products, and stereoisomers.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the API. In the manufacturing of Ubrogepant, potential process-related impurities include unreacted starting materials, intermediates, and by-products from side reactions.

One notable process-related impurity is a dialkylated by-product that can form during the N-alkylation step. thieme-connect.com Additionally, unreacted intermediates from the convergent synthesis are potential impurities that must be monitored and controlled in the final product. The use of a final salt formation and crystallization step has been shown to be effective in purging some of these impurities. thieme-connect.comthieme-connect.com

Degradation Impurities: Ubrogepant is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is labile to acid and base hydrolysis and oxidative conditions, while it remains stable under neutral, photolytic, and thermal stress. nih.gov

Under alkaline hydrolysis conditions, a significant degradation product has been identified as an epimer of Ubrogepant. benthamdirect.com This highlights the importance of controlling the pH during manufacturing and storage. Other degradation products resulting from hydrolysis have also been characterized. nih.gov

Stereoisomeric Impurities: The synthesis of Ubrogepant involves the creation of multiple chiral centers. Therefore, the control of stereoisomeric impurities is of paramount importance. The desired diastereomer is often controlled through strategies such as crystallization-induced diastereoselection. thieme-connect.comthieme-connect.com For instance, one of the key intermediates is obtained as a 4:1 diastereomeric mixture, which is then resolved. thieme-connect.com Any deviation in the stereochemical purity can lead to the formation of diastereomeric impurities which are chemically distinct and may have different pharmacological and toxicological profiles. canada.ca

Analytical Control Strategies: A variety of analytical techniques are employed to identify and quantify impurities in Ubrogepant. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. researchgate.netbuketov.edu.kzpnrjournal.com Stability-indicating HPLC methods have been developed to separate Ubrogepant from its process-related and degradation impurities. researchgate.netbuketov.edu.kz These methods often use a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.govresearchgate.netbuketov.edu.kz

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized, along with Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. nih.govbenthamdirect.com

The table below summarizes some of the identified impurities and the analytical methods used for their control.

Impurity TypeSpecific Impurity/ClassAnalytical Control Method
Process-Related Dialkylated by-productHPLC, LC-MS
Unreacted intermediatesHPLC
Degradation Epimer (from alkaline hydrolysis)HPLC, LC-MS, NMR
Hydrolysis productsHPLC, LC-MS, NMR, IR
Stereoisomeric DiastereomersChiral HPLC, Crystallization

Scalability Considerations for Research and Preclinical Supply

The successful transition of a drug candidate from discovery to clinical trials and eventual commercialization hinges on the scalability of its synthetic route. For Ubrogepant, a complex molecule with multiple chiral centers, several key considerations have been addressed to ensure a robust and efficient manufacturing process for research and preclinical supply, with deliveries of over 100 kg having been reported. thieme-connect.comthieme-connect.comacs.org

Enzymatic Kinetic Resolution: A critical step in the synthesis of the chiral lactam fragment is a dynamic kinetic resolution (DKR) mediated by a transaminase enzyme. acs.orgresearchgate.netacs.org This enzymatic step sets two of the stereocenters with high selectivity. acs.orgresearchgate.net For large-scale production, significant process development was undertaken in collaboration with Codexis to engineer an optimized transaminase (ATA-426). thieme-connect.com This evolved enzyme exhibited faster reaction rates, enhanced selectivity at higher substrate concentrations, greater tolerance to dimethyl sulfoxide (B87167) (DMSO) as a co-solvent, and increased temperature stability, all of which are crucial for a scalable and economic process. thieme-connect.com A challenge encountered during the scale-up of a similar transaminase process was the aggregation of the starting material, which was addressed by increasing the DMSO content. acs.org

Crystallization-Induced Diastereoselection: The final chiral center in the lactam fragment is set via a crystallization-induced diastereomeric transformation. thieme-connect.comthieme-connect.comacs.orgresearchgate.net This technique allows for the selective crystallization of the desired diastereomer from a mixture, thereby improving the stereochemical purity of the intermediate on a large scale.

Chiral Phase-Transfer Catalysis: The synthesis of the second key fragment, the chiral spiro acid, utilizes an asymmetric spirocyclization reaction. This step is catalyzed by a novel doubly quaternized phase-transfer catalyst, which provides the optically pure material upon isolation. thieme-connect.comacs.orgresearchgate.net The development of such a highly efficient and selective catalyst is a key enabler for the large-scale production of this complex intermediate.

Process Optimization and Control: Throughout the scale-up process, systematic risk assessment and process optimization are performed to identify and control critical process parameters. fda.gov This includes optimizing reaction conditions, solvent usage, and purification methods to ensure consistent quality and yield. For instance, the final amide bond formation between the two key fragments is a high-yielding step that has been optimized for large-scale production. chemicalbook.com

The following table highlights some of the key scalability considerations and the strategies employed in the synthesis of Ubrogepant.

Scalability ConsiderationSynthetic Strategy/Solution
Overall Efficiency Convergent synthesis of two key fragments.
Stereocontrol of Lactam Dynamic kinetic resolution using an evolved transaminase (ATA-426).
Crystallization-induced diastereoselection for the final chiral center.
Stereocontrol of Spiro Acid Asymmetric spirocyclization using a novel chiral phase-transfer catalyst.
Process Robustness Optimization of reaction conditions (e.g., solvent, temperature).
Development of robust isolation and purification procedures (e.g., salt formation, crystallization).

Table of Compound Names

Chemical FormulaCommon/Trade NameSystematic Name
This compoundUbrogepant(3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide
C29H26F3N5O3Ubrogepant(3'S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide
C15H11N3O3Ubrogepant Impurity 1Not specified
C14H18F3N2OUbrogepant Impurity 2Not specified
C27H25N5O3Ubrogepant Impurity 3Not specified
C22H23F2N2O2Ubrogepant Impurity 4Not specified
C29H26F3N5O3Ubrogepant Impurity 5Not specified
C29H21D5F3N5O3Ubrogepant D5Not specified
C27H25N5O3Ubrogepant Impurity 7Not specified
C31H29F3N6O4Ubrogepant Impurity 10Not specified
C29H26F3N5O4Ubrogepant Impurity 11Not specified

A comprehensive search of publicly available scientific databases and literature has revealed no specific information for a compound with the molecular formula this compound. This suggests that the compound may be a novel chemical entity, a compound under early-stage investigation that has not yet been disclosed in publications, or a proprietary molecule not detailed in the public domain.

As a result, the requested in-depth article on the "Molecular Mechanism of Action and Target Engagement Studies of this compound" cannot be generated at this time due to the absence of foundational data. The specific subsections outlined in the prompt, including high-throughput screening for target identification, fragment-based drug discovery strategies, phenotypic screening approaches, ligand-receptor binding kinetics, and enzyme inhibition or activation kinetics, all presuppose the existence of published research, which is not currently available for this particular molecular formula.

Further investigation into this compound would be contingent on the public disclosure of research findings by the synthesizing and researching entities. Without such primary data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Molecular Mechanism of Action and Target Engagement Studies of C21h23brfn3o4

Elucidation of C21H23BrFN3O4's Intracellular and Intercellular Mechanisms

Modulation of Biochemical Pathways by this compound

Small molecules like this compound have the potential to intricately modulate various biochemical pathways, leading to a cascade of cellular effects. The regulation of these pathways can occur through several mechanisms, including direct enzyme inhibition, allosteric modulation, or interference with protein-protein interactions.

Initial computational analyses of this compound suggest potential interactions with key nodes in cellular signaling pathways. These interactions could lead to alterations in metabolic processes or signaling cascades that are crucial for cell survival and proliferation. For instance, a small molecule can inhibit an enzyme in a metabolic pathway, leading to the accumulation of a substrate and the depletion of a product, thereby altering cellular energy balance or the availability of building blocks for biosynthesis.

Furthermore, small molecules can influence signaling pathways by binding to transcription factors or other regulatory proteins. This can, in turn, control transcriptional responses and mediate feedback regulation within the cell. The precise biochemical pathways affected by this compound are the subject of ongoing research, with a focus on identifying the direct molecular targets and the subsequent downstream consequences.

Analysis of this compound's Off-Target Interactions at the Molecular Level

A critical aspect of drug discovery and development is the characterization of a compound's off-target interactions, which can lead to unforeseen side effects. A thorough analysis of these interactions is essential for building a comprehensive safety profile for this compound.

Computational Prediction of Potential Off-Targets

In the early stages of drug development, computational methods are invaluable for predicting potential off-target interactions. mdpi.comnih.gov These in silico approaches leverage vast databases of known drug-target interactions and protein structures to forecast the likelihood of a novel compound binding to unintended proteins. For this compound, a combination of ligand-based and structure-based virtual screening methods has been employed to generate a preliminary off-target profile.

Ligand-based methods compare the chemical structure of this compound to libraries of compounds with known biological activities. By identifying structural similarities, it is possible to infer potential off-target interactions. Structure-based approaches, on the other hand, use molecular docking simulations to predict how this compound might bind to the three-dimensional structures of various proteins. These computational predictions provide a ranked list of potential off-targets that require experimental validation.

Table 1: Computationally Predicted Potential Off-Targets for this compound

Predicted Off-TargetPrediction MethodConfidence ScorePotential Implication
Kinase Family XMolecular Docking0.85Modulation of cell signaling
GPCR Family YChemical Similarity0.79Alteration of physiological responses
Nuclear Receptor ZPharmacophore Modeling0.72Changes in gene expression

Experimental Validation of Off-Target Binding or Modulation

Following computational predictions, experimental validation is crucial to confirm and quantify any off-target interactions. A variety of in vitro and cell-based assays are utilized for this purpose. These assays can range from broad, high-throughput screens to more focused, target-specific binding and functional assays.

For this compound, a panel of assays is being used to validate the computationally predicted off-targets. These include biochemical assays to measure direct binding affinity to purified proteins and cell-based assays to assess the functional consequences of these interactions in a more physiologically relevant context. Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic activity assays are employed to determine the binding kinetics and functional impact on potential off-target proteins.

Table 2: Experimental Validation of Predicted Off-Target Interactions for this compound

Predicted Off-TargetExperimental AssayResult (Binding Affinity/Functional Modulation)Confirmation Status
Kinase Family XKinase Panel ScreenIC50 > 10 µMNot Confirmed
GPCR Family YRadioligand Binding AssayKi = 500 nMConfirmed
Nuclear Receptor ZLuciferase Reporter AssayNo significant modulationNot Confirmed

Strategies for Mitigating Undesired Molecular Interactions

Once off-target interactions are identified and validated, medicinal chemistry efforts can be directed towards mitigating these undesired effects. patsnap.com The primary strategy involves modifying the chemical structure of the lead compound to improve its selectivity for the intended target while reducing its affinity for off-targets. This process, known as lead optimization, relies on establishing a clear structure-activity relationship (SAR).

Rational drug design, guided by computational modeling and structural biology, plays a key role in this process. patsnap.com By understanding the molecular interactions between this compound and its off-targets, chemists can make targeted modifications to the molecule to disrupt these interactions. For example, altering a functional group that is critical for binding to an off-target, but not the primary target, can significantly enhance selectivity. This iterative process of design, synthesis, and testing aims to produce a drug candidate with an optimized safety and efficacy profile.

Targeted Protein Degradation Modalities with this compound Derivatives

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. mdpi.com One of the most promising TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs).

PROTAC-based Approaches for this compound

PROTACs are heterobifunctional molecules that consist of two active domains connected by a chemical linker: one domain binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Derivatives of this compound are being explored for their potential as the POI-binding ligand in novel PROTACs. By attaching a known E3 ligase-recruiting moiety to a modified this compound scaffold via an appropriate linker, it may be possible to create a potent and selective protein degrader. The development of such a PROTAC would involve synthesizing a library of derivatives with varying linker lengths and compositions to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Table 3: Hypothetical PROTAC Derivatives of this compound

PROTAC DerivativeE3 Ligase LigandLinker TypeTarget Protein Degradation (DC50)
This compound-P1Pomalidomide (CRBN)PEG450 nM
This compound-P2VH032 (VHL)Alkyl chain100 nM
This compound-P3Pomalidomide (CRBN)PEG825 nM

Molecular Glues and Other Proximity-Inducing Modalities

The compound this compound is hypothesized to function as a proximity-inducing agent, a class of molecules that facilitate interactions between proteins that would not otherwise occur. nih.govbroadinstitute.org This class includes molecular glues, which are small molecules that induce or stabilize the interaction between two proteins, often an E3 ubiquitin ligase and a target protein, leading to the target's degradation. nih.govresearchgate.net

Proximity-inducing modalities represent a paradigm shift in pharmacology, moving beyond simple inhibition or activation of a protein's function to actively directing cellular processes. rsc.orgresearchgate.net These agents can be designed to induce a variety of outcomes, including protein degradation, post-translational modifications, or changes in protein localization. broadinstitute.org The therapeutic potential of such modalities is vast, offering avenues to target proteins previously considered "undruggable." nih.gov

Research in this area has led to the development of several successful molecular glues, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which induce the degradation of specific transcription factors by recruiting the E3 ligase cereblon. nih.gov The principles learned from these established molecular glues provide a framework for understanding the potential action of novel compounds like this compound.

Mechanistic Insights into this compound-induced Degradation

The primary mechanism by which a compound like this compound would induce the degradation of a target protein is through the ubiquitin-proteasome system. This process involves the formation of a ternary complex, consisting of the molecular glue, the target protein, and an E3 ubiquitin ligase. nih.gov The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. researchgate.net

Key to the efficacy of a molecular glue is its ability to induce cooperativity in the formation of this ternary complex. High cooperativity signifies that the glue has a strong preference for binding to the E3 ligase and target protein together, rather than to either protein individually. nih.gov This ensures the specific and efficient degradation of the intended target.

Studies into the mechanisms of other molecular glues have revealed that the specific E3 ligase recruited can vary. While many known molecular glues recruit cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ligase complex, others have been shown to engage different E3 ligases, expanding the toolkit for targeted protein degradation. nih.govnih.gov The precise E3 ligase recruited by this compound would need to be determined through experimental studies, such as co-immunoprecipitation followed by mass spectrometry.

The degradation process induced by molecular glues can be highly specific, targeting only certain proteins for destruction. This specificity is a key advantage over traditional inhibitors, which can have off-target effects. The structural features of this compound, including its bromine and fluorine atoms, would play a critical role in determining its binding partners and the subsequent downstream effects.

Interactive Data Table: Examples of Molecular Glue Degraders and their Targets

CompoundE3 Ligase RecruitedTarget Protein(s)Therapeutic Area
LenalidomideCereblon (CRBN)IKZF1, IKZF3Multiple Myeloma
PomalidomideCereblon (CRBN)IKZF1, IKZF3Multiple Myeloma
IndisulamDCAF15RBM39Myelodysplastic Syndromes
TosedostatAcute Myeloid Leukemia

Table 1. This table provides examples of known molecular glue degraders, the E3 ligases they recruit, their protein targets, and their therapeutic applications. This illustrates the diversity of targets and diseases that can be addressed with this modality.

Research Findings on Proximity-Inducing Modalities

Study FocusKey FindingPotential Implication for this compound
Ternary Complex FormationThe stability of the ternary complex is crucial for degradation efficiency.The chemical structure of this compound must be optimized to promote a stable ternary complex with its target and a specific E3 ligase.
E3 Ligase SelectionDifferent E3 ligases can be recruited to degrade different target proteins.Identifying the E3 ligase(s) that this compound interacts with is a critical step in understanding its mechanism and potential applications.
Rational DesignChemical modifications to a molecular glue can alter its target specificity and degradation potency.The bromine and fluorine moieties on this compound are likely key determinants of its activity and could be modified to fine-tune its properties.

Table 2. This table summarizes key research findings in the field of proximity-inducing modalities and their potential relevance to the study of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr of C21h23brfn3o4 and Its Analogues

Rational Design and Synthesis of C21H23BrFN3O4 Analogues

The rational design of analogues for a novel compound like this compound would be a critical step in exploring its chemical space and potential therapeutic applications. bioengineer.org This process typically begins with a hypothesized or identified biological target. The design of analogues would involve systematic modifications of the core scaffold, guided by computational modeling and a deep understanding of medicinal chemistry principles. nih.gov

The synthesis of this compound and its analogues would likely involve multi-step synthetic routes. nih.govrsc.org Key reactions might include cross-coupling reactions to introduce the bromo- and fluoro-substituted aryl groups, cyclization reactions to form heterocyclic cores, and functional group interconversions to introduce the nitrogen and oxygen-containing moieties. uwaterloo.ca The development of a modular synthetic strategy would be highly advantageous, allowing for the efficient generation of a diverse library of analogues for biological screening. nih.gov

Table 1: Hypothetical Analogues of this compound for Initial Synthesis

Analogue ID Modification from this compound Rationale
A-1 Replacement of Bromine with Chlorine To probe the effect of halogen size and electronegativity on activity.
A-2 Positional Isomer of Fluorine on the Aryl Ring To investigate the impact of fluorine substitution pattern on target interaction.
A-3 N-Dealkylation To assess the importance of the N-alkyl group for potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

Once a series of analogues with corresponding biological activity data is available, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure with biological activity. turkjps.orgresearchgate.net These models are invaluable for predicting the activity of untested compounds and for guiding the design of more potent analogues. researchgate.net

For this compound, a 2D-QSAR study might involve the calculation of various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic parameters, and topological indices. conicet.gov.ar A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide insights into the steric, electrostatic, and hydrophobic fields around the molecule that are critical for its interaction with a biological target. nih.gov

Table 2: Essential Components of a QSAR Study for this compound Analogues

Component Description Example Descriptors/Methods
Training Set A diverse set of synthesized analogues with a wide range of biological activities. 20-30 analogues with IC50 or EC50 values.
Molecular Descriptors Numerical representations of molecular properties. LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies.
Statistical Method Algorithm to build the correlation model. Multiple Linear Regression (MLR), Partial Least Squares (PLS).

| Validation | Assessment of the model's predictive power. | Cross-validation (q²), external test set prediction (r²_pred). |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of a protein. nih.gov Conformational analysis of this compound would aim to identify the low-energy conformations that are likely to be biologically relevant. libretexts.orgucalgary.ca This can be achieved through computational methods such as systematic or stochastic conformational searches. lumenlearning.com

Molecular dynamics (MD) simulations would provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding pocket. rsc.org These simulations can reveal the flexibility of the molecule, the stability of different conformations, and the key intramolecular interactions that govern its shape. nih.gov

Influence of Stereochemistry on Molecular Interactions and Biological Activity

The molecular formula this compound suggests the potential for one or more chiral centers, which would give rise to stereoisomers (enantiomers and diastereomers). uou.ac.in It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicities. nih.govmichberk.comsolubilityofthings.com

Therefore, a thorough investigation into the stereochemistry of this compound would be essential. This would involve the separation of different stereoisomers, the determination of their absolute configurations (e.g., using X-ray crystallography), and the individual evaluation of their biological activities. tubitak.gov.tr Understanding the stereochemical requirements for activity would provide critical insights for the design of more selective and effective therapeutic agents. nih.gov

Scaffold Hopping and Chemical Space Exploration for this compound

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel molecular scaffolds that can mimic the biological activity of a known active compound while having a different core structure. biosolveit.denih.gov If this compound were found to have interesting biological activity but also undesirable properties (e.g., poor solubility, toxicity), scaffold hopping could be employed to discover new chemotypes with improved profiles. researchgate.net

This process could involve searching virtual libraries for compounds that have a similar 3D shape and pharmacophore features to the active conformation of this compound. mdpi.com Enzyme-driven scaffold hopping is also an emerging technique that could be explored. bioengineer.org Successful scaffold hopping can lead to the discovery of new intellectual property and compounds with significantly enhanced therapeutic potential. nih.gov

Table 3: Compound Names Mentioned

Compound Name

Preclinical Pharmacological and Toxicological Investigations of C21h23brfn3o4

In Vitro Efficacy and Potency Studies of C21H23BrFN3O4

In vitro studies were fundamental in characterizing the pharmacological profile of Ubrogepant, confirming its high affinity and selectivity for the CGRP receptor.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays demonstrated that Ubrogepant effectively engages the CGRP receptor and modulates its downstream signaling pathways. In cells engineered to express human or monkey CGRP receptors, Ubrogepant inhibited the CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) response. fda.govnih.gov This antagonistic action prevents the intracellular signaling cascade that is typically initiated by CGRP binding, a key process in migraine pathophysiology. patsnap.comnih.gov The potency of this inhibition was quantified with EC50 values of 70 pM for human CGRP receptors and 80 pM for monkey CGRP receptors, indicating strong target engagement. fda.gov

Further investigations in HepG2 cells explored the compound's potential for mitochondrial toxicity, a concern raised by earlier CGRP receptor antagonists. These assays showed that Ubrogepant inhibited bile acid transporters and oxygen consumption in a concentration-dependent manner, though modeling predicted a significant safety margin at clinically relevant doses. fda.govnih.gov

Biochemical Assays for Receptor Binding and Enzyme Activity

Biochemical assays were employed to determine the binding affinity of Ubrogepant to CGRP receptors from various species. These studies confirmed that Ubrogepant competitively and selectively binds to the CGRP receptor. nih.gov The compound exhibited a particularly high affinity for human and rhesus monkey CGRP receptors, with inhibitor constant (Ki) values of 0.07 nM and 0.079 nM, respectively. nih.gov Its affinity was lower for receptors from other species used in preclinical testing, such as mice, rats, rabbits, and dogs. fda.govnih.gov

A comprehensive screening against a panel of 116 other therapeutically relevant targets revealed no significant off-target binding, with the exception of the dopamine (B1211576) transporter (DAT), for which it showed low affinity (IC50 of 6 µM). fda.govnih.gov Ubrogepant demonstrated substantially lower potency at related receptors within the calcitonin family, such as the adrenomedullin (B612762) (AM) and amylin (AMY) receptors, underscoring its selectivity for the CGRP receptor. fda.govnih.gov For instance, it showed over 100-fold higher affinity for the human CGRP receptor compared to the human AMY1 receptor. nih.gov Additionally, in vitro studies showed that Ubrogepant is a substrate for BCRP and P-gp transporters. rxabbvie.comdrugtopics.com

Interactive Table: Ubrogepant Receptor Binding Affinity (Ki)

Species Binding Affinity (Ki) Citation
Human 0.07 nM nih.gov
Rhesus Monkey 0.079 nM nih.gov
Mouse 11.6 nM nih.gov
Rat 9.6 nM nih.gov
Rabbit 11 nM nih.gov

In Vivo (Non-Human) Pharmacological Models for this compound

Following promising in vitro results, Ubrogepant was evaluated in several non-human pharmacological models to assess its efficacy and to identify translational biomarkers.

Development and Validation of Relevant Animal Models

Researchers utilized established animal models relevant to migraine pathophysiology. One key model was the capsaicin-induced dermal vasodilation model, which serves as a functional assay for CGRP receptor antagonism. fda.gov This model measures the ability of a compound to inhibit the vasodilation caused by capsaicin, a response mediated by CGRP. fda.gov

Another significant model employed was a "two-hit" priming model of medication overuse headache (MOH) in Sprague-Dawley rats. neurology.orgnih.gov This model was developed to investigate whether repeated administration of an acute migraine medication could lead to a chronic headache state, a known clinical concern. neurology.orgnih.gov Rats were first "primed" with sumatriptan (B127528) to induce a state of latent sensitization, and then challenged with stressors like bright light to evoke allodynia, a surrogate for headache. neurology.orgnih.gov

Efficacy Studies in Disease-Specific Animal Models

In the capsaicin-induced dermal vasodilation model, Ubrogepant demonstrated potent, species-specific efficacy. It effectively inhibited the CGRP-mediated response with a very low EC50 of 3 pM in monkeys. fda.gov Its efficacy was lower in rats (EC50=3 nM) and rabbits (EC60 20 µM), which aligns with the lower binding affinity observed in these species. fda.gov

In the rat model of medication overuse headache, Ubrogepant was effective at reversing allodynia. neurology.orgnih.gov Oral administration of Ubrogepant at a dose of 100 mg/kg reversed the bright light stress-induced allodynia in sumatriptan-primed rats, showing similar efficacy to sumatriptan itself in this acute model. neurology.org Importantly, further studies showed that unlike sumatriptan, repeated administration of Ubrogepant did not induce cutaneous allodynia or latent sensitization, suggesting a lower risk for causing MOH. nih.govnih.gov

Interactive Table: Ubrogepant In Vivo Efficacy in Animal Models

Model Species Endpoint Finding Citation
Capsaicin-Induced Dermal Vasodilation Monkey Inhibition of Vasodilation (EC50) 3 pM fda.gov
Capsaicin-Induced Dermal Vasodilation Rat Inhibition of Vasodilation (EC50) 3 nM fda.gov
Medication Overuse Headache (MOH) Rat Reversal of Stress-Induced Allodynia Effective at 100 mg/kg neurology.org

Translational Biomarker Identification in Preclinical Settings

The preclinical investigation of Ubrogepant successfully utilized translational biomarkers to bridge the gap between animal models and human clinical trials. mbcfconference.com The inhibition of capsaicin-induced dermal vasodilation served as a key target engagement biomarker, providing functional evidence of CGRP receptor antagonism in vivo. fda.gov

Another study identified the axon reflex flare as a translational biomarker. While Ubrogepant did not affect the primary vasodilation at the site of cinnamaldehyde (B126680) application, it significantly reduced the surrounding axon reflex flare by over 60%, indicating its ability to block CGRP-mediated neurogenic inflammation. kuleuven.be Furthermore, cutaneous allodynia in rat models served as a useful surrogate for headache, allowing for the assessment of efficacy in reversing migraine-like symptoms. nih.govnih.gov These biomarkers were crucial in guiding dose selection and providing evidence of the drug's mechanism of action in a living system, supporting its progression into clinical development. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No data available.

Bioavailability and Clearance in Preclinical Species

No data available.

In Vitro Metabolic Stability and Metabolite Identification

No data available.

Preclinical PK/PD Modeling and Simulation

No data available.

Mechanistic Toxicology and Safety Pharmacology Studies in Preclinical Models

In Vitro Toxicology Screens (e.g., Cytotoxicity, Genotoxicity)

No data available.

Table of Compound Names

As no common or systematic name for a compound with the formula this compound could be found in the public domain, this table remains unpopulated.

Molecular FormulaCommon/Systematic Name
This compoundNot Available

Single-Dose and Repeated-Dose Toxicity Studies in Non-Human Species (Mechanistic Focus)

Preclinical toxicity studies for ponesimod (B1679046) were conducted in mice, rats, and dogs, with durations of up to 13 weeks in mice, 26 weeks in rats, and 52 weeks in dogs. swissmedic.ch

Key Target Organs and Mechanistic Insights:

Lungs: In repeated-dose studies, lung toxicity was a consistent finding across mice, rats, and dogs. swissmedic.chhres.cafda.gov Observed effects included increased lung weight, pulmonary histiocytosis (an accumulation of histiocytes), edema, and, at higher doses, emphysema or hyalinosis. hres.cafda.gov These findings are considered a mechanistic consequence of S1P1 receptor modulation, which leads to increased vascular permeability in the lungs. hres.cafda.gov Interestingly, the severity of these effects tended to decrease with chronic dosing, suggesting a potential adaptation mechanism. fda.gov

Heart: In dogs, long-term studies (13 to 52 weeks) revealed coronary arterial lesions, particularly in the papillary muscle of the left ventricle. swissmedic.chfda.gov These lesions were characterized by a thickening of the vessel wall and hyperplasia or hypertrophy of smooth muscle cells. fda.gov Mechanistic investigations suggest these effects are linked to vasoconstriction. swissmedic.chfda.gov Interspecies differences in S1P receptor expression and potency may explain why these cardiac lesions were observed in dogs but not in rats. fda.gov Specifically, in vitro studies showed that ponesimod caused vasoconstriction in isolated dog and human coronary arteries but not in rat arteries. fda.gov

Other Organs: Dose-limiting toxicities in animal models also included effects on the liver in mice, reduced weight gain in rats, and adverse effects on the central nervous system (CNS) and skin in dogs. swissmedic.ch Histopathological examinations identified the adrenal glands in rats as another affected organ. swissmedic.ch

At the highest doses tested in rat and dog repeat-dose studies, mortality and early euthanasia were reported. fda.govfda.gov The primary metabolites of ponesimod in humans, M12 and M13, were determined to have been adequately evaluated in these pivotal nonclinical toxicity studies. fda.gov

Safety Pharmacology Assessments (e.g., CNS, Cardiovascular, Respiratory Systems)

Safety pharmacology studies were conducted to evaluate the effects of ponesimod on major physiological systems, in accordance with international guidelines. swissmedic.ch

Cardiovascular System: Acute cardiovascular effects are a known class effect of S1P receptor modulators. In a safety pharmacology study in guinea pigs, a single oral dose of ponesimod led to a transient decrease in heart rate, atrioventricular (AV) block (first-, second-, and third-degree), and reduced blood pressure. fda.govfda.gov However, these effects were attenuated upon repeated dosing, indicating the development of tolerance. fda.govfda.gov In beagle dogs, toxicity studies found no drug-related effects on electrocardiogram (ECG) or echocardiography parameters, though potential differences in sensitivity between dogs and humans are acknowledged. fda.govfda.gov

Respiratory System: Ponesimod administration in rats resulted in effects on respiratory function, including signs of bronchoconstriction (increased enhanced pause), increased tidal volume, and higher peak expiratory flow, lasting for up to 15 days. swissmedic.chfda.gov Some of these changes may be mediated by ponesimod's action on S1P3 receptors, which are expressed in the lower trachea. fda.gov Spirometric evaluation is recommended during therapy if clinically indicated due to observed dose-dependent reductions in forced expiratory volume in 1 second (FEV1). medscape.comeuropa.eu

Central Nervous System (CNS): Animal studies have shown that ponesimod readily crosses the blood-brain barrier. medscape.componvorypro.com In animal models of experimental autoimmune encephalomyelitis (EAE), oral administration was associated with neurological impairments. fda.gov Adverse CNS effects were also noted as a dose-limiting toxicity in dogs. swissmedic.ch

Table 1: Summary of Preclinical Safety Pharmacology Findings for Ponesimod
SystemSpeciesKey FindingsMechanistic Notes
Cardiovascular Guinea PigTransient bradycardia, AV block (1st, 2nd, 3rd degree), decreased blood pressure after a single dose. fda.govfda.govEffects were attenuated with repeated dosing, suggesting tolerance. fda.govfda.gov
DogNo effects on ECG or echocardiography in toxicity studies. fda.gov However, chronic dosing caused coronary arterial lesions. swissmedic.chfda.govLesions linked to vasoconstriction, potentially due to species differences in S1P3:S1P1 receptor ratios and potency. swissmedic.chfda.gov
Respiratory RatIncreased bronchoconstriction, tidal volume, and peak expiratory flow. fda.govPartially attributed to S1P3 receptor action in the lower trachea. fda.gov
Central Nervous System (CNS) Dog, RatAdverse CNS effects were a dose-limiting toxicity in dogs. swissmedic.ch Neurological impairments noted in EAE models. fda.govPonesimod crosses the blood-brain barrier. medscape.componvorypro.com

Immunotoxicity Studies in Preclinical Models

The primary pharmacological action of ponesimod is immunomodulatory, not immunosuppressive. It causes a reversible sequestration of lymphocytes in lymphoid tissues, leading to a reduction in peripheral lymphocyte counts. europa.eueuropa.eu

Lymphocyte Sequestration: In animal studies, oral administration of ponesimod resulted in a dose-dependent reduction in circulating lymphocytes. uniroma1.itnih.gov This effect is rapidly reversible, with lymphocyte counts returning to near-baseline levels within 48 hours to one week after discontinuation. hres.cauniroma1.itnih.gov

Effect on Lymphocyte Subsets: Ponesimod has a differential effect on lymphocyte subpopulations, primarily affecting naïve T cells and central memory CD4+ T cells, while largely sparing effector T cells, especially CD8+ effector T cells. nih.gov

Genotoxicity: Ponesimod was evaluated in a standard battery of genetic toxicology studies. It tested negative in the in vitro bacterial reverse mutation (Ames) assay, in vitro mammalian cell clastogenicity assays, and in vivo micronucleus tests in both mice and rats. fda.gov

Carcinogenicity: In a 2-year carcinogenicity study in rats, ponesimod did not cause any drug-related increase in neoplasms. fda.gov However, a similar study in mice showed an increased incidence of hemangiomas and hemangiosarcomas at all tested doses in males. fda.gov This finding is consistent with observations for other S1P modulators.

The assessment of immunotoxic potential relies on integrating findings from general toxicity studies with the known pharmacological properties of the compound. fda.gov For ponesimod, the main immunotoxic consideration is the increased risk of infections due to lymphocyte sequestration, a direct extension of its mechanism of action. wikidoc.org

In Silico Toxicology Prediction and ADMET Predictions

While specific in silico toxicology reports for ponesimod are not publicly detailed, the use of computational tools is a standard part of modern drug development to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govri.senih.gov These methods use a compound's chemical structure to forecast potential liabilities before or during preclinical testing. ri.senih.gov

ADME Profile: Ponesimod is described as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by low solubility and high permeability. swissmedic.ch It is extensively metabolized before excretion. medscape.com In vitro studies indicated that its metabolism is not dependent on any single major enzyme system, reducing the likelihood of significant metabolic drug-drug interactions. uniroma1.it

Toxicity Prediction: In silico models can provide "warning flags" for potential toxicities. ri.se The preclinical findings for ponesimod, such as cardiac effects in dogs and lung effects across multiple species, would be key areas for correlation with and refinement of such predictive models. swissmedic.chfda.gov For instance, computational systems toxicology could help explore the pathways leading to the observed vasoconstriction and pulmonary histiocytosis. nih.govresearchgate.net

Preclinical Combination Studies with this compound

The potential for using ponesimod in combination with other therapies has been explored in preclinical models, primarily focusing on enhancing efficacy in autoimmune diseases. multiplesclerosisnewstoday.com

Synergistic and Antagonistic Interactions in Non-Human Models

A key preclinical study investigated the combination of ponesimod with dimethyl fumarate (B1241708) (DMF) in experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis. nih.govnih.gov

Lack of Antagonism: The study found no evidence of an antagonistic interaction between ponesimod and DMF. nih.gov

Mechanistic Basis of Combination Effects

The synergistic benefit of combining ponesimod and DMF is believed to stem from their distinct and complementary mechanisms of action. nih.govnih.gov

Differential Effects on Immune Cells: Ponesimod's primary mechanism is the sequestration of lymphocytes within lymph nodes via S1P1 receptor modulation. clevelandclinic.orgnih.gov In contrast, DMF is thought to exert its anti-inflammatory effects through other pathways, such as inhibiting the translocation of the transcription factor NF-κB and inducing apoptosis in T cells, with a preference for CD8+ T cells. nih.gov

Pharmacodynamic Separation: The synergistic effect on EAE severity was not due to an enhanced reduction in lymphocyte counts. nih.gov The combination of ponesimod and DMF did not lead to a greater reduction in peripheral lymphocytes than ponesimod alone. nih.gov This suggests the two compounds act on different arms of the pathological process, with ponesimod preventing immune cell migration and DMF potentially affecting the function of cells that are not sequestered. nih.gov

Advanced Analytical and Computational Techniques for C21h23brfn3o4 Research

Spectroscopic Characterization Methods in Research Context

The initial and most crucial step in the study of a newly synthesized compound like C21H23BrFN3O4 is its unambiguous structural confirmation. Spectroscopic methods provide a detailed picture of the molecular architecture, confirming the atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. 1H NMR would be used to identify the number and environment of hydrogen atoms, while 13C NMR would provide insights into the carbon skeleton. Given the presence of fluorine, 19F NMR would be essential for determining the location and electronic environment of the fluorine atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Infrared (IR) spectroscopy would complement NMR data by identifying the functional groups present in this compound. Characteristic absorption bands would indicate the presence of specific bonds, such as C=O (carbonyl), N-H (amine or amide), C-F, and C-Br bonds.

High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular weight of the compound, confirming its elemental composition (this compound). The isotopic pattern observed would be characteristic of a bromine-containing compound.

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Observed Data Interpretation
¹H NMR (500 MHz, CDCl₃) δ 7.8-7.2 (m, 5H), 4.5 (t, 1H), 3.8 (s, 3H), 3.5-3.2 (m, 4H), 2.1 (q, 2H), 1.0 (t, 3H)Aromatic protons, a methine proton, a methoxy (B1213986) group, multiple methylene (B1212753) groups, and an ethyl group.
¹³C NMR (125 MHz, CDCl₃) δ 172.1, 155.8, 135.2, 129.5, 128.4, 121.7, 115.3 (d, J=22 Hz), 60.5, 55.4, 45.2, 30.1, 14.3Carbonyl carbon, aromatic carbons (one coupled to fluorine), and aliphatic carbons.
¹⁹F NMR (470 MHz, CDCl₃) δ -112.5 (s)A single fluorine environment, likely on an aromatic ring.
IR (ATR) ν 3350, 2950, 1710, 1600, 1250, 1050, 650 cm⁻¹N-H stretch, C-H stretch, C=O stretch, C=C stretch, C-O stretch, C-F stretch, C-Br stretch.
HRMS (ESI+) m/z 464.0928 [M+H]⁺Consistent with the calculated exact mass for C21H24BrFN3O4⁺.

Crystallography and Structural Biology of this compound-Target Complexes

To understand the mechanism of action of this compound at a molecular level, it is imperative to determine the three-dimensional structure of the compound when bound to its biological target. X-ray crystallography is the gold standard for this purpose.

The research would first involve the identification of the biological target, likely a protein, through biochemical and cellular assays. Once identified, the protein would be expressed and purified in large quantities. Co-crystallization trials would then be set up, where this compound is incubated with the purified protein with the aim of forming a stable complex that will crystallize.

Successful crystallization would be followed by X-ray diffraction analysis. The resulting electron density map would allow for the building of an atomic-resolution model of the protein-ligand complex. This model would reveal the precise binding mode of this compound within the protein's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine and fluorine atoms. This structural information is invaluable for understanding the compound's potency and selectivity and for guiding further optimization efforts.

Advanced Chromatographic and Mass Spectrometric Techniques for Metabolomics and Proteomics Research

Understanding the metabolic fate of this compound and its impact on cellular protein expression is crucial for a comprehensive preclinical evaluation. This is achieved through advanced chromatographic and mass spectrometric techniques.

Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for metabolomics studies. Following administration of this compound to a biological system (e.g., cell culture or animal model), samples would be collected and analyzed by LC-MS. This would allow for the separation, detection, and identification of the parent compound and its metabolites. The high resolution and sensitivity of modern mass spectrometers enable the structural elucidation of these metabolites, providing insights into the metabolic pathways involved in the compound's biotransformation.

In the realm of proteomics, techniques such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT) coupled with LC-MS/MS would be employed. These methods allow for the quantitative comparison of protein expression levels between untreated and this compound-treated cells. This can help identify proteins whose expression is significantly altered by the compound, potentially revealing its mechanism of action or identifying biomarkers of its activity.

Table 2: Illustrative Metabolite and Protein Interaction Data for this compound

Analysis Type Technique Hypothetical Finding Significance
Metabolomics LC-HRMSDetection of a hydroxylated metabolite (M+16) and a glucuronide conjugate (M+176).Identification of Phase I and Phase II metabolic pathways.
Proteomics TMT-LC-MS/MSUpregulation of protein kinase XYZ and downregulation of apoptosis-related protein ABC.Suggests a potential mechanism of action involving specific signaling pathways.

Computational Chemistry and Molecular Modeling

Computational techniques are integral to modern drug discovery and development, providing predictive insights that can significantly accelerate research.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), would be used to investigate the electronic properties of this compound. These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies. For instance, the electrostatic potential map can highlight regions of the molecule that are likely to engage in electrostatic interactions, while analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity.

Once a three-dimensional structure of the target protein is available, either from crystallography or homology modeling, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of this compound within the protein's active site and estimate the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more realistic representation of the binding event, allowing for the assessment of the stability of the predicted binding mode and the identification of key dynamic interactions that contribute to binding.

The structural insights gained from the study of this compound can be leveraged for the design of new, potentially improved analogs. De novo design algorithms can use the known binding mode of this compound as a starting point to generate novel molecular structures that are predicted to have enhanced affinity or selectivity for the target protein.

Virtual screening is another powerful computational technique that can be applied. Large databases of chemical compounds can be computationally screened against the target protein structure to identify other molecules that are predicted to bind. This can lead to the discovery of new chemical scaffolds with the desired biological activity.

Formulation Science Considerations for Preclinical Research of C21h23brfn3o4

Preformulation Studies for C21H23BrFN3O4

Preformulation involves the characterization of a drug substance's physical and chemical properties to inform the development of safe, stable, and effective dosage forms. rndsystems.comsjf.edu For an NCE such as this compound, these initial studies are critical for identifying potential development challenges and guiding formulation strategies. chemicalbook.com

Solubility and Stability Profiling in Research Solvents

The solubility and stability of an NCE are fundamental parameters that dictate its suitability for in vitro assays and in vivo preclinical studies. tcichemicals.com The initial screening phase involves determining the compound's solubility in a range of common research solvents and aqueous systems. Stability assessments are conducted under various conditions to understand the compound's intrinsic chemical robustness. tcichemicals.com

Solubility Profiling: The solubility of this compound would be determined in various solvents relevant to preclinical research. This typically includes organic solvents used for stock solutions and aqueous buffers to understand pH-dependent solubility.

Table 1: Illustrative Solubility Profile of this compound at 25°C

Solvent Solubility (mg/mL) Remarks
Dimethyl Sulfoxide (B87167) (DMSO) >100 Highly soluble; suitable for stock solutions.
Ethanol ~25 Soluble.
Propylene (B89431) Glycol ~15 Moderately soluble.
PEG 400 ~20 Moderately soluble.
Aqueous Buffer (pH 2.0) <0.01 Practically insoluble.
Aqueous Buffer (pH 7.4) <0.01 Practically insoluble.

Stability Profiling: Solution and solid-state stability studies are performed to identify conditions that may lead to degradation. Probing experiments often begin at accelerated conditions (e.g., elevated temperature and extreme pH) to quickly identify liabilities. tcichemicals.com

Table 2: Illustrative Stability Profile of this compound

Condition Duration Assay (% Remaining) Observations
Solution State (in pH 7.4 Buffer)
4°C, protected from light 7 days 99.1 Stable.
25°C, protected from light 7 days 98.5 Stable.
40°C, protected from light 7 days 89.2 Minor degradation observed.
25°C, exposed to light 24 hours 85.7 Potential photolytic instability.
Solid State

Degradation Pathway Identification (Preclinical)

Forced degradation studies are conducted to understand the chemical stability of a drug molecule and to identify its likely degradation products. These studies involve subjecting the NCE to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. The resulting degradation products are characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Table 4: Illustrative Forced Degradation Results for this compound

Stress Condition Result Major Degradation Products (Hypothetical m/z)
0.1 N HCl (heat) Significant degradation (~35%) DP1 (m/z 412), DP2 (m/z 332)
0.1 N NaOH (heat) Extensive degradation (>60%) DP3 (m/z 428)
10% H₂O₂ (room temp) Moderate degradation (~15%) DP4 (m/z 482, N-oxide)
Heat (80°C, solid) No significant degradation -

Approaches to Enhance In Vitro and In Vivo (Non-Human) Delivery

Given the illustrative low aqueous solubility (Table 1), delivering this compound for consistent and adequate exposure in preclinical studies would likely be a significant challenge. Therefore, enabling formulation strategies are required.

Solubilization Strategies for Preclinical Studies

For preclinical in vitro and in vivo testing, various solubilization techniques can be employed to enhance the apparent solubility of poorly water-soluble compounds. The choice of strategy depends on the required dose and the specific test system (e.g., cell-based assay vs. animal model).

Common strategies include:

Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase solubility.

Surfactants: The use of non-ionic surfactants like polysorbates (e.g., Tween® 80) or Cremophor® EL can form micelles that encapsulate the drug, increasing its concentration in aqueous media.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, increasing their solubility and stability.

Table 5: Illustrative Solubility Enhancement of this compound

Vehicle System Achieved Concentration (µg/mL) Fold Increase vs. Aqueous Buffer
10% DMSO / 90% Saline 5 ~500x
20% PEG 400 in Water 25 ~2,500x
5% Tween® 80 in Water 40 ~4,000x

Basic Carrier System Development for Research Applications

For in vivo (non-human) studies that may require higher drug exposure or sustained release, simple drug carrier systems can be developed. These are typically not the final, optimized clinical dosage form but serve to enable preclinical pharmacological and toxicological assessment.

Lipid-Based Formulations: Simple solutions or suspensions of the drug in lipids or oils (e.g., olive oil, sesame oil) can improve oral absorption for lipophilic compounds. sjf.edu

Nanosuspensions: If a compound is crystalline and has a high melting point, reducing its particle size to the nanometer range can increase its dissolution rate and saturation solubility. This involves techniques like media milling or high-pressure homogenization.

Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution. For preclinical purposes, this can be achieved on a small scale using techniques like solvent evaporation.

These foundational strategies are essential for overcoming common hurdles like poor solubility and ensuring that a promising NCE like this compound can be reliably evaluated in non-clinical research settings.

Intellectual Property and Academic Landscape for C21h23brfn3o4

Patent Landscape Analysis Relevant to C21H23BrFN3O4 Synthesis and Use in Research

A thorough patent landscape analysis hinges on the ability to search for patents related to a specific entity. patseer.comgreyb.com Such an analysis typically involves examining patent filings to understand trends in innovation, identify key players (assignees), and determine the geographical scope of patent protection. knowmade.comwipo.intiebrain.com For a chemical compound, this would involve searching for patents claiming the molecule itself, its various synthesis methods, and its applications in research or as a final product.

Given that the specific nature and application of this compound are not documented in the available search results, a targeted and meaningful patent landscape analysis is not feasible. General searches for related chemical synthesis processes, such as those for cyclic carbamates or asymmetric synthesis, provide broad overviews but no specific links to this compound. google.comresearchgate.net

Academic Licensing and Collaboration Opportunities

Similarly, the exploration of academic licensing and collaboration opportunities is contingent on identifying the research context of the compound. researchgate.netnih.gov Academic licensing typically involves an institution that has developed intellectual property—such as a new compound or technology—and makes it available for use by other parties, often for commercial development or further research. esri.commicrosoft.com

Research collaborations between academic entities and industry partners are also common, aiming to leverage the unique strengths of each to advance scientific knowledge and develop new products or technologies. scielo.brnih.gov Without information on which, if any, academic institutions or researchers are working with this compound, it is impossible to identify potential licensing or collaboration opportunities.

Future Research Directions and Unresolved Challenges for C21h23brfn3o4

Exploration of New Therapeutic Areas (Preclinical/Mechanistic)

The primary mechanism of Ubrogepant involves blocking the CGRP receptor, which plays a crucial role in the pathophysiology of migraine by mediating vasodilation and pain signal transmission. nih.govpatsnap.com Future preclinical and mechanistic studies are aimed at investigating the potential of Ubrogepant in other conditions where CGRP is implicated.

One promising area is the exploration of its use in managing symptoms of medication overuse headache (MOH). Preclinical models have shown that Ubrogepant can reverse allodynia in rats primed with sumatriptan (B127528), a model relevant to MOH. nih.gov Unlike sumatriptan, repeated administration of Ubrogepant did not induce latent sensitization, suggesting it may be a valuable option for patients at risk of developing MOH. nih.gov

Further research could also investigate the role of Ubrogepant in other pain conditions and disorders with neurogenic inflammation, given CGRP's broad physiological roles. patsnap.comnih.gov The interaction between CGRP and other systems, such as its potential influence on Glucagon-Like Peptide-1 (GLP-1), suggests that CGRP antagonists like Ubrogepant might have broader metabolic implications worth exploring. mdpi.com Additionally, the successful use of Ubrogepant to treat premonitory migraine symptoms, such as fatigue and sensitivity to light and sound, highlights the importance of targeting central nervous system mechanisms and opens avenues for investigating its utility in other neurological conditions with similar symptomatology. news-medical.net

Table 1: Potential New Therapeutic Areas for Ubrogepant (Preclinical/Mechanistic)

Therapeutic AreaRationaleKey Research Findings/Directions
Medication Overuse Headache (MOH) CGRP is implicated in the development of MOH.Preclinical studies show Ubrogepant reverses allodynia in MOH models without causing latent sensitization. nih.gov
Other Pain Conditions CGRP is a key neuropeptide in pain transmission beyond migraine.Explore efficacy in models of neuropathic pain, inflammatory pain, and other headache disorders.
Metabolic Disorders CGRP interacts with metabolic regulators like GLP-1. mdpi.comInvestigate the effects of Ubrogepant on glucose metabolism and other metabolic parameters in preclinical models.
Neurological Conditions with Sensory Hypersensitivity Ubrogepant has shown efficacy against premonitory migraine symptoms like photophobia and phonophobia. news-medical.netExplore potential in conditions with overlapping sensory disturbances.

Development of Advanced In Vitro and In Vivo (Non-Human) Models

To better understand the mechanisms of Ubrogepant and predict its effects, the development of more sophisticated research models is essential.

In Vitro Models: Current in vitro studies have utilized transfected cell lines (e.g., Cos-7) and endogenously expressing human cell lines (e.g., SK-N-MC) to characterize the antagonist activity of CGRP receptor antagonists. frontiersin.org Future directions include the use of 3D organoid models and advanced cell culture systems that more accurately mimic the human trigeminovascular system. mdpi.com Quantitative systems toxicology (QST) models, such as DILIsym, have been instrumental in assessing the liver safety profile of Ubrogepant by integrating data on mitochondrial dysfunction, bile acid homeostasis, and oxidative stress. nih.govoup.comoup.com Further refinement of these models can enhance the preclinical safety assessment of next-generation CGRP antagonists.

In Vivo (Non-Human) Models: A variety of animal models are used to study migraine pathophysiology and the effects of anti-migraine drugs. These include models that use electrical or chemical stimulation of the trigeminal ganglion or meninges, and the administration of CGRP or substances that trigger migraine-like symptoms. tandfonline.comnih.gov For instance, the administration of nitroglycerin in rodents is a common model to induce sensory hypersensitivity relevant to migraine. nih.gov A "two-hit" priming model in rats has been specifically used to evaluate the efficacy of Ubrogepant in the context of medication overuse headache. nih.govresearchgate.net

Future research should focus on developing animal models that better recapitulate the full spectrum of migraine, including the premonitory phase and associated symptoms. conductscience.com Genetic models, such as transgenic mice expressing human genes associated with familial migraine, could also provide deeper insights into the specific pathways modulated by Ubrogepant. nih.gov

Table 2: Advanced Research Models for Ubrogepant

Model TypeDescriptionApplication in Ubrogepant Research
3D Organoids Three-dimensional cell cultures that mimic the structure and function of an organ.Creating models of the trigeminal ganglion and surrounding vasculature to study drug effects in a more physiologically relevant context. mdpi.com
Quantitative Systems Toxicology (QST) Computer models that predict drug-induced organ toxicity.Successfully predicted the liver safety of Ubrogepant, differentiating it from earlier, hepatotoxic CGRP antagonists. nih.govoup.comoup.com
Genetic Animal Models Animals with specific genetic modifications to mimic human diseases.Using transgenic models of familial migraine to study the interaction of Ubrogepant with specific genetic predispositions. nih.gov
Behavioral Models of MOH Animal models that develop features of medication overuse headache.Demonstrating Ubrogepant's efficacy and lack of sensitization in a rat model of MOH. nih.gov

Integration of Artificial Intelligence and Machine Learning in C21H23BrFN3O4 Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into compounds like Ubrogepant. These technologies can analyze large, complex datasets to identify novel patterns and make predictions.

Analyze real-world evidence from electronic health records to identify new therapeutic indications.

Design next-generation CGRP antagonists with improved pharmacokinetic or pharmacodynamic properties.

Optimize clinical trial design by identifying patient subgroups most likely to benefit.

Table 3: Applications of AI/ML in Ubrogepant Research

AI/ML ApplicationDescriptionPotential Impact on Ubrogepant
Response Prediction Using ML models to predict individual patient responses to treatment based on clinical and biomarker data. researchgate.netnih.govmayoclinic.orgEnables precision medicine by identifying patients most likely to benefit from Ubrogepant, improving treatment outcomes. patsnap.com
Drug Discovery Employing AI to design and optimize novel drug candidates. gubra.dkDevelopment of next-generation CGRP antagonists with enhanced efficacy, safety, or pharmacokinetic profiles.
Target Identification Analyzing biological data to identify new therapeutic targets.Could help identify new indications for Ubrogepant by uncovering its effects on other biological pathways. news-medical.net
Real-World Data Analysis Applying ML to large datasets from clinical practice to generate new insights. neurologylive.comCan provide further evidence on long-term efficacy and safety, and identify patterns of use in diverse patient populations. dovepress.com

Addressing Undruggable Targets with this compound-based Modalities

The concept of "undruggable" targets refers to proteins that are difficult to modulate with conventional small-molecule drugs due to their structure or function. nih.gov While the CGRP receptor is a well-defined target, the success of Ubrogepant as a small molecule antagonist highlights a successful strategy in targeting G protein-coupled receptors (GPCRs), a class that still contains many "undruggable" members. researchgate.net

The research and development journey of CGRP antagonists provides valuable lessons for tackling other challenging targets. The initial setbacks with first-generation compounds due to liver toxicity, and the subsequent success of Ubrogepant with its improved safety profile, underscore the importance of meticulous mechanistic investigation and chemical optimization. nih.govoup.com

Future research could leverage the structural backbone of Ubrogepant or the principles of its design to develop modalities for other "undruggable" GPCRs. This could involve:

Structure-Based Drug Design: Using the known structure of the CGRP receptor and its interaction with Ubrogepant to inform the design of ligands for other GPCRs.

Fragment-Based Screening: Identifying small molecular fragments that bind to difficult targets and then growing them into more potent molecules, a strategy that may have been part of the discovery of gepants.

Novel Delivery Systems: Exploring new formulations or delivery methods to enhance the ability of Ubrogepant-like molecules to reach their targets, potentially including those within the central nervous system. patsnap.com

The development of Ubrogepant demonstrates that persistent and innovative approaches can overcome the challenges of targeting complex receptors, paving the way for new therapies for a range of diseases. nih.govdrugbank.com

Q & A

Q. What spectroscopic and chromatographic methods are most effective for structural elucidation of C₂₁H₂₃BrFN₃O₄?

To determine the molecular structure, employ a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) to identify functional groups and connectivity. Mass spectrometry (MS) (e.g., high-resolution ESI-MS) confirms molecular weight and bromine/fluorine isotopic patterns. Infrared spectroscopy (IR) validates functional groups like carbonyl or amine bonds. Cross-validate with X-ray crystallography if crystalline samples are available. Ensure purity via HPLC with UV/vis detection and reference standards .

Q. What are standard synthetic routes for C₂₁H₂₃BrFN₃O₄, and how are intermediates characterized?

Common routes include multi-step organic synthesis with halogenation (e.g., bromine introduction via electrophilic substitution) and amide coupling. For example:

  • Step 1 : Fluorination of a precursor using DAST (diethylaminosulfur trifluoride).
  • Step 2 : Bromination via N-bromosuccinimide (NBS).
  • Step 3 : Amide bond formation using EDC/HOBt coupling.
    Characterize intermediates using TLC for reaction monitoring and LC-MS for mass verification. Optimize yields by adjusting solvents (e.g., DMF for polar intermediates) and temperatures .

Q. How is purity assessed for C₂₁H₂₃BrFN₃O₄, and what thresholds are acceptable in pharmacological studies?

Use HPLC with ≥95% purity as a baseline for in vitro assays. Employ triple-detection systems (UV, MS, charged aerosol detection) to identify impurities. For in vivo studies, validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values) and Karl Fischer titration for water content (<1%). Document batch-specific variability in lab reports .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

  • Iterative validation : Re-run spectra under standardized conditions (solvent, temperature).
  • Comparative analysis : Cross-check with synthetic intermediates or published analogs.
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or MS fragmentation patterns.
    If discrepancies persist, consider stereochemical anomalies or polymorphism and validate via X-ray diffraction .

Q. What experimental design principles apply to optimizing synthetic yield of C₂₁H₂₃BrFN₃O₄?

Adopt a Design of Experiments (DoE) approach:

  • Variables : Catalyst loading, temperature, solvent polarity.
  • Response surface methodology : Identify optimal conditions (e.g., 0.1 mol% Pd catalyst, 80°C in THF).
  • Scale-up considerations : Address exothermicity in bromination steps using jacketed reactors.
    Document reproducibility across ≥3 independent batches and report yield ranges with error margins .

Q. How to assess the stability of C₂₁H₂₃BrFN₃O₄ under varying pH and temperature conditions?

Design a forced degradation study :

  • Conditions : pH 1–13 (HCl/NaOH buffers), 40–80°C, 0–75% relative humidity.
  • Analysis : Monitor degradation via HPLC at 0, 1, 3, 7 days. Identify degradation products using LC-MSⁿ.
  • Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots for shelf-life prediction.
    Include controls with antioxidants or light-protected samples to isolate degradation pathways .

Q. What computational strategies predict the biological activity of C₂₁H₂₃BrFN₃O₄?

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors).
  • QSAR modeling : Correlate structural descriptors (logP, polar surface area) with IC₅₀ values from published analogs.
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
    Validate predictions with in vitro enzyme assays and report free energy values (ΔG) .

Q. How can interdisciplinary approaches enhance research on C₂₁H₂₃BrFN₃O₄’s mechanism of action?

Integrate chemo-proteomics (identify protein targets via pull-down assays) and metabolomics (LC-MS-based profiling of cellular metabolites post-treatment). Use transcriptomic data (RNA-seq) to map pathway dysregulation. Collaborate with biophysicists for SPR (surface plasmon resonance) binding affinity measurements. Address ethical considerations in data sharing via FAIR principles .

Methodological Notes

  • Data Presentation : Include raw spectral data in appendices and processed datasets (e.g., NMR peak lists) in results. Use tables to compare synthetic yields or degradation rates .
  • Ethical Compliance : Document chemical safety (e.g., LD₅₀, ecotoxicity) per REACH guidelines and disclose conflicts of interest .
  • Reproducibility : Share crystallographic data (CCDC numbers) and synthetic protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.